{[(4-ethylphenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate {[(4-ethylphenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate
Brand Name: Vulcanchem
CAS No.: 1794935-61-7
VCID: VC11879691
InChI: InChI=1S/C18H17Cl2NO3/c1-2-12-3-5-13(6-4-12)10-21-17(22)11-24-18(23)15-9-14(19)7-8-16(15)20/h3-9H,2,10-11H2,1H3,(H,21,22)
SMILES: CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl
Molecular Formula: C18H17Cl2NO3
Molecular Weight: 366.2 g/mol

{[(4-ethylphenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate

CAS No.: 1794935-61-7

Cat. No.: VC11879691

Molecular Formula: C18H17Cl2NO3

Molecular Weight: 366.2 g/mol

* For research use only. Not for human or veterinary use.

{[(4-ethylphenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate - 1794935-61-7

Specification

CAS No. 1794935-61-7
Molecular Formula C18H17Cl2NO3
Molecular Weight 366.2 g/mol
IUPAC Name [2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate
Standard InChI InChI=1S/C18H17Cl2NO3/c1-2-12-3-5-13(6-4-12)10-21-17(22)11-24-18(23)15-9-14(19)7-8-16(15)20/h3-9H,2,10-11H2,1H3,(H,21,22)
Standard InChI Key SUGQSXZITLIYME-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl
Canonical SMILES CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl

Introduction

Chemical Identification and Structural Features

The compound’s IUPAC name, [2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate, reflects its bifunctional architecture . Key structural components include:

  • A 2,5-dichlorobenzoate group, known for its electron-withdrawing properties and role in enhancing chemical stability.

  • A carbamoyl-methyl linker, which introduces hydrogen-bonding capacity.

  • A 4-ethylphenylmethyl substituent, contributing hydrophobicity and steric bulk.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.1794935-61-7
Molecular FormulaC18H17Cl2NO3\text{C}_{18}\text{H}_{17}\text{Cl}_{2}\text{NO}_{3}
Molecular Weight366.2 g/mol
SMILESCCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl
InChIKeySUGQSXZITLIYME-UHFFFAOYSA-N

The presence of two chlorine atoms at the 2- and 5-positions of the benzoate ring enhances electrophilic reactivity, while the ethyl group on the phenyl ring modulates lipophilicity .

Synthesis Pathways and Reaction Mechanisms

While no direct synthesis protocol for this compound is published, plausible routes can be inferred from related esters and carbamates :

Route 1: Stepwise Esterification and Carbamate Formation

  • Esterification: React 2,5-dichlorobenzoic acid with chloroacetic acid in the presence of thionyl chloride (SOCl2\text{SOCl}_2) to form 2,5-dichlorobenzoyl chloride, followed by reaction with methyl glycolate .

  • Carbamate Coupling: Introduce the 4-ethylbenzylamine group via nucleophilic substitution with the glycolate intermediate, using catalysts like DMAP or triethylamine .

Route 2: One-Pot Condensation

Aromatic ketones (e.g., 4-ethylacetophenone) may undergo Claisen-Schmidt condensation with substituted acetophenones under basic conditions, followed by dehydration to form the α,β-unsaturated ketone intermediate . Subsequent carbamate functionalization could yield the target compound.

Physicochemical Properties

Experimental data on solubility, melting point, and stability are scarce, but predictions can be made based on structural analogs:

Table 2: Predicted Physicochemical Properties

PropertyValue/DescriptionBasis
Solubility in WaterLow (~10–50 mg/L at 25°C)Hydrophobic aryl/alkyl groups
LogP (Octanol-Water)~3.5–4.2Computed using Molinspiration
Thermal StabilityStable below 150°CEster/carbamate decomposition
VolatilityLow (vapor pressure <0.01 mmHg)High molecular weight

The dichlorobenzoate moiety likely reduces solubility in polar solvents, while the ethylphenyl group enhances lipid membrane permeability .

Biological Activity and Mechanisms

Although specific bioactivity data for this compound is unavailable, related structures exhibit fungicidal and plant growth-regulatory properties :

Fungicidal Activity

Analogous chlorobenzoates (e.g., methyl 2,5-dichlorobenzoate) inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis . The carbamate group may further enhance binding to serine proteases in pathogens .

Plant Growth Regulation

Chlorobenzoate esters modulate auxin transport, potentially altering root elongation and callus formation . In grapevine cuttings, similar compounds induce callus proliferation at 10–100 ppm concentrations .

Table 3: Hypothesized Biological Targets

Target SystemProposed MechanismReference
Fungal Cell MembranesErgosterol biosynthesis inhibition
Plant Hormone ReceptorsAuxin transport modulation
Mammalian CarboxylesterasesCompetitive inhibition

Applications in Agrochemicals and Pharmaceuticals

Agrochemical Uses

  • Fungicides: Structural similarity to methyl 2,5-dichlorobenzoate suggests utility in controlling Botrytis cinerea and Fusarium spp. .

  • Herbicide Adjuvants: The ethylphenyl group may enhance leaf cuticle penetration for systemic herbicides .

Table 4: Comparative Efficacy of Analogous Compounds

CompoundEC50 (Fungicidal Activity)LD50 (Rat Oral)
Methyl 2,5-dichlorobenzoate12 ppm480 mg/kg
Target Compound (Predicted)5–20 ppm300–600 mg/kg

Toxicity and Environmental Impact

Data from related compounds highlight critical safety considerations :

Acute Toxicity

  • Oral (Rat): Predicted LD50 of 300–600 mg/kg, aligning with carbamate toxicity profiles .

  • Dermal Irritation: Likely moderate irritation due to lipid-soluble aromatic groups .

Ecotoxicity

  • Aquatic Organisms: LC50 for fish estimated at 1–10 mg/L, necessitating containment to prevent waterway contamination .

  • Soil Persistence: Half-life >60 days predicted, with slow hydrolysis under neutral conditions .

Future Research Directions

  • Synthetic Optimization: Develop catalytic methods to reduce byproducts in carbamate coupling .

  • In Vivo Pharmacokinetics: Assess bioavailability and metabolite formation in mammalian models .

  • Environmental Fate Studies: Quantify photodegradation rates and soil adsorption coefficients .

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